molecular formula C21H17N3O2 B2880626 1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 303984-70-5

1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

Cat. No.: B2880626
CAS No.: 303984-70-5
M. Wt: 343.386
InChI Key: ZTNYDCJKFFHMJC-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs, playing a crucial role in cell biology and medicinal chemistry. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the context within which the compound is acting. Given the broad range of biological activities associated with indole derivatives , the results of action could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions would depend on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at different positions on the indole ring can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and various substituted indole derivatives.

Scientific Research Applications

1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound and its derivatives are being studied for their potential use in the treatment of various diseases, such as cancer and microbial infections.

  • Industry: It can be used in the development of new pharmaceuticals and other chemical products.

Comparison with Similar Compounds

1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is unique due to its specific structural features and biological activities. Similar compounds include other indole derivatives such as indomethacin and tryptophan. These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-17-13-11-15(12-14-17)22-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOJBDXKUPSKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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